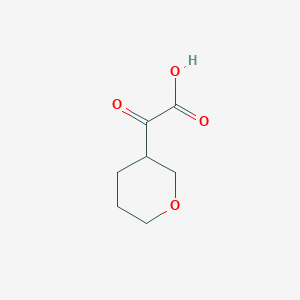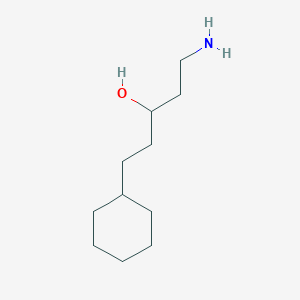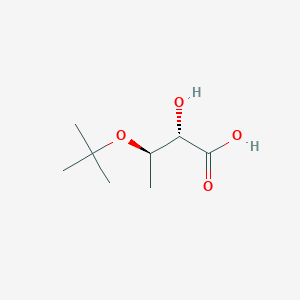![molecular formula C9H8BrNO5 B13530381 [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)
[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a methoxycarbonyl group, and an oxopyridinyl moiety attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by the introduction of a methoxycarbonyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a usable form.
化学反応の分析
Types of Reactions
[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug development. Their unique chemical structure allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various applications.
作用機序
The mechanism of action of [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
Uniqueness
Compared to similar compounds, [3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid stands out due to its unique combination of functional groups. This uniqueness allows for specific reactivity and applications that may not be achievable with other compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it valuable for applications in chemistry, biology, medicine, and industry. Further research and development can unlock new uses and enhance our understanding of this intriguing compound.
特性
分子式 |
C9H8BrNO5 |
|---|---|
分子量 |
290.07 g/mol |
IUPAC名 |
2-(3-bromo-5-methoxycarbonyl-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8BrNO5/c1-16-9(15)5-2-6(10)8(14)11(3-5)4-7(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChIキー |
FPDVFVJHRSULLW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


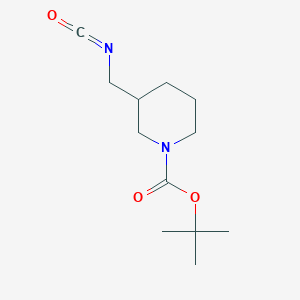
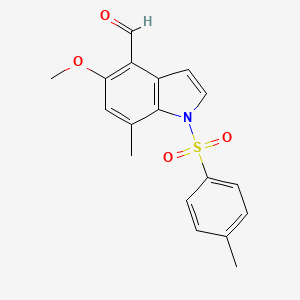


![rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)

![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)
